N-(3-chloro-2-methylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl ring, a piperidine moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the chlorinated phenyl intermediate: This step involves the chlorination of 2-methylphenyl using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Synthesis of the piperidine intermediate: The piperidine moiety can be synthesized through the reaction of piperidine with 2-methoxyethyl chloride in the presence of a base like sodium hydride.
Coupling reaction: The final step involves the coupling of the chlorinated phenyl intermediate with the piperidine intermediate using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-2-methylphenyl)-N2-(methyl)oxalamide
- N1-(3-chloro-2-methylphenyl)-N2-(ethyl)oxalamide
- N1-(3-chloro-2-methylphenyl)-N2-(propyl)oxalamide
Uniqueness
N-(3-chloro-2-methylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide is unique due to the presence of the piperidine moiety and the methoxyethyl group, which confer distinct chemical and biological properties compared to its analogs. These structural features may enhance its reactivity, stability, and potential biological activity.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-13-15(19)4-3-5-16(13)21-18(24)17(23)20-12-14-6-8-22(9-7-14)10-11-25-2/h3-5,14H,6-12H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRNAZRPGKJVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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